This compound can be synthesized from various precursors in organic chemistry laboratories. It falls under the category of amino acid derivatives, specifically as a modified piperidine structure, which is significant in the development of pharmaceuticals due to its structural properties that can influence biological activity.
The synthesis of (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be described as follows:
The three-dimensional conformation of this compound is crucial for its biological activity and can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine bond angles, distances, and torsional angles.
The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in drug development and other chemical syntheses.
The mechanism of action for (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is not fully elucidated but may involve:
Detailed studies using techniques like molecular docking simulations and kinetic assays would provide insights into its specific interactions at the molecular level.
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions, which influences its application potential.
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has several potential applications:
Cyclopropane ring introduction onto piperidine scaffolds represents a critical step in synthesizing "(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester". Conventional approaches involve N-alkylation of piperidine nitrogen atoms with cyclopropane-containing electrophiles. A documented method utilizes tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate as the starting material, where the primary amino group undergoes selective acylation with chloroacetyl chloride to install the chloroacetamide moiety. Subsequent nucleophilic displacement with cyclopropylamine facilitates cyclopropane ring incorporation via C–N bond formation at the chloroacetyl group [1] .
Alternative pathways employ pre-formed cyclopropane building blocks featuring activated leaving groups (e.g., bromides or tosylates) for direct coupling with piperidine derivatives. For instance, reactions between cyclopropyl bromides and N-Boc-protected 3-aminopiperidine derivatives proceed under mild basic conditions (potassium carbonate, acetonitrile) to establish the crucial cyclopropylamino linkage central to the target molecule's structure [3]. Careful control of stoichiometry and reaction temperature (typically 0–25°C) is essential to minimize di-alkylation side products and preserve the stereochemical integrity at the chiral center.
Table 1: Cyclopropanation Strategies for Piperidine Functionalization
Starting Material | Cyclopropane Source | Reaction Conditions | Key Intermediate |
---|---|---|---|
tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | Chloroacetyl chloride + Cyclopropylamine | DIPEA, DCM, 0°C → RT | tert-Butyl (3R)-3-[(chloroacetyl)(cyclopropyl)amino]methylpiperidine-1-carboxylate |
tert-Butyl (3R)-3-aminopiperidine-1-carboxylate | Bromocyclopropane | K₂CO₃, CH₃CN, Reflux | tert-Butyl (3R)-3-(cyclopropylamino)piperidine-1-carboxylate |
Chloroacetylation serves as the pivotal step for installing the requisite 2-aminoacetyl fragment in the target compound. This transformation involves reacting the secondary amine group (piperidine-cyclopropylamine) with chloroacetyl chloride. Critical optimization focuses on controlling reaction exothermicity and suppressing over-acylation or racemization. Standard protocols employ dichloromethane or tetrahydrofuran as solvents at low temperatures (0–5°C) with hindered tertiary amine bases like N,N-diisopropylethylamine (DIPEA) or triethylamine acting as acid scavengers [7].
Stoichiometric control is paramount; a slight excess of chloroacetyl chloride (1.05–1.2 equivalents) relative to the amine substrate is typically employed. Extended reaction times or higher temperatures often lead to diminished yields due to decomposition or hydrolysis of the acid chloride. Subsequent nucleophilic displacement of the chloride atom by a protected glycine equivalent (e.g., potassium phthalimide) or directly by ammonia/ammonium salts furnishes the 2-aminoacetyl moiety. For the target compound, direct amination using concentrated aqueous ammonia or ammonia in methanol/dioxane mixtures under pressure effectively converts the chloroacetyl intermediate into the desired 2-aminoacetyl group [5] [7].
The tert-butyl ester group within the target molecule serves dual functions: protecting the carboxylic acid moiety and enhancing solubility during synthetic manipulations. Installation typically occurs early in the synthesis via N-Boc protection of the piperidine nitrogen. Standard methodologies involve reacting piperidine precursors with di-tert-butyl dicarbonate (Boc₂O). Catalysis significantly enhances reaction rate and selectivity. Common catalysts include 4-dimethylaminopyridine (DMAP) (1–10 mol%), often in conjunction with mild bases like triethylamine or sodium bicarbonate [3] [7].
Solvent choice profoundly impacts efficiency. Common solvents include tetrahydrofuran, dichloromethane, dioxane, and dimethylformamide. Reactions are typically conducted at ambient temperature or with mild heating (40–50°C) for completion. Anhydrous conditions are preferred to prevent competitive hydrolysis of Boc₂O. The Boc group demonstrates excellent stability towards the subsequent reactions like chloroacetylation and cyclopropane coupling but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) when required for further functionalization [3] [5].
Table 2: Chloroacetylation and Boc Protection Conditions
Reaction Step | Reagents & Conditions | Key Parameters | Yield Range (%) |
---|---|---|---|
Piperidine N-Boc Protection | Boc₂O (1.1 eq), DMAP (0.05 eq), TEA (1.5 eq), THF, 25°C, 12h | Anhydrous conditions, Catalyst loading | 85–95 |
Chloroacetylation of Cyclopropylamino-Piperidine | ClCH₂COCl (1.1 eq), DIPEA (2.5 eq), DCM, 0°C → RT, 2h | Temperature control, Base selection | 75–88 |
Chloride Displacement to Aminoacetyl | NH₃ (7N in MeOH) or NH₄OH, Dioxane, Sealed Tube, 60°C, 6–12h | Ammonia concentration, Temperature | 65–80 |
Achieving high enantiomeric purity in the (R)-configured piperidine core is crucial for the biological relevance and properties of the target compound. Traditional resolution methods are increasingly supplanted by catalytic asymmetric synthesis. Chiral transition metal complexes, particularly those based on ruthenium and iridium, have demonstrated efficacy in asymmetric hydrogenation of prochiral enamide precursors derived from piperidinone carboxylic acids. For example, hydrogenation using Ru(BINAP) or DuPhos-type catalysts under moderate hydrogen pressure (50–100 psi) in methanol or ethanol affords the saturated (R)-piperidine carboxylate esters with enantiomeric excesses (ee) exceeding 95% .
Organocatalytic approaches offer metal-free alternatives. Proline-derived catalysts or chiral phosphoric acids facilitate enantioselective Mannich reactions or reductive aminations, constructing the chiral piperidine center with high diastereo- and enantioselectivity. A specific strategy involves the asymmetric transfer hydrogenation of imines using Hantzsch esters catalyzed by chiral Brønsted acids, yielding the desired (R)-3-aminopiperidine derivatives. These methodologies provide the enantiomerically enriched tert-butyl (R)-3-aminopiperidine-1-carboxylate, a vital chiral building block for subsequent functionalization with the cyclopropylamino and aminoacetyl fragments [9].
The aza-Michael addition presents a convergent and stereoselective route for assembling the piperidine-cyclopropane linkage. This strategy involves the nucleophilic addition of cyclopropylamine across an electron-deficient alkene strategically positioned on the piperidine ring. A highly effective approach employs tert-butyl (R)-3-(acrylamido)piperidine-1-carboxylate or related Michael acceptors. Cyclopropylamine, acting as the nucleophile, adds across the activated double bond under mild basic or acidic catalysis [7] [9].
Catalysts such as lithium perchlorate in diethyl ether or chiral thiourea organocatalysts promote the reaction efficiently at ambient temperature, often with excellent regioselectivity (Markovnikov addition with respect to nitrogen) and retention of stereochemistry at the chiral piperidine center. Yields are generally high (80–92%), and the resulting tert-butyl (R)-3-[N'-(cyclopropyl)-β-alaninyl]piperidine-1-carboxylate contains the exact carbon skeleton needed. Subsequent functional group manipulations, notably the conversion of the terminal carboxylic acid to the aminoacetyl group via Curtius rearrangement or modified Hofmann rearrangement of the corresponding amide, complete the synthesis of the target structure. This route offers advantages in step economy and potential for stereocontrol during the bond-forming event [7].
Solid-phase synthesis emerges as a powerful strategy for enhancing scalability, purification efficiency, and throughput in producing "(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester" and analogs. The approach typically involves anchoring a suitably protected (R)-3-aminopiperidine derivative onto a solid resin via its carboxylic acid or amino functionality. Wang resin, Rink amide resin, or 2-chlorotrityl chloride resin are common choices, offering stable linkages cleavable under mild acidic conditions [3].
Key steps performed on-resin include:
Continuous flow chemistry integrated with solid-phase reactors further enhances scalability and control. Pumping reagents through packed beds containing the resin-bound intermediates enables precise reaction control, efficient mixing, and simplified workup—only the solution phase containing products or excess reagents exits the reactor. This method facilitates the synthesis of multi-gram quantities with high purity after simple solvent evaporation and trituration, minimizing traditional chromatography requirements [3] [5].
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: